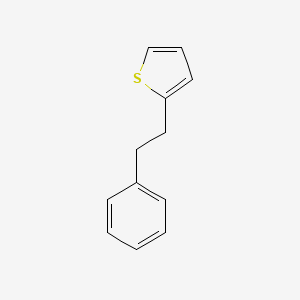
2-(2-Phenylethyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Phenylethyl)thiophene is an organic compound with the molecular formula C12H12S It belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a phenethyl group attached to the second position of the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Phenylethyl)thiophene can be achieved through several methods. One common approach involves the reaction of thiophene with phenethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF). Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where thiophene is coupled with phenethylboronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-Phenylethyl)thiophene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of this compound can yield thiol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated thiophenes, alkylated thiophenes.
Wissenschaftliche Forschungsanwendungen
2-(2-Phenylethyl)thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a drug precursor.
Wirkmechanismus
The mechanism of action of 2-(2-Phenylethyl)thiophene involves its interaction with various molecular targets and pathways. In biological systems, it can interact with cellular membranes and proteins, leading to changes in cell signaling and function. Its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes. In electronic applications, its unique electronic properties are utilized to enhance the performance of devices such as organic semiconductors and LEDs .
Vergleich Mit ähnlichen Verbindungen
Thiophene: The parent compound of 2-(2-Phenylethyl)thiophene, with a simpler structure.
2-Phenylthiophene: Similar structure but with a phenyl group instead of a phenethyl group.
2-Methylthiophene: Contains a methyl group at the second position of the thiophene ring.
Uniqueness: this compound is unique due to the presence of the phenethyl group, which imparts distinct chemical and physical properties. This structural feature enhances its solubility in organic solvents and its reactivity in various chemical reactions. Additionally, the phenethyl group can influence the compound’s biological activity and electronic properties, making it a valuable compound for diverse applications .
Eigenschaften
Molekularformel |
C12H12S |
|---|---|
Molekulargewicht |
188.29 g/mol |
IUPAC-Name |
2-(2-phenylethyl)thiophene |
InChI |
InChI=1S/C12H12S/c1-2-5-11(6-3-1)8-9-12-7-4-10-13-12/h1-7,10H,8-9H2 |
InChI-Schlüssel |
YOUKACFJPBBLKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















